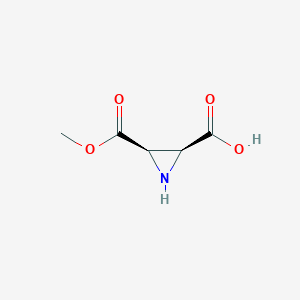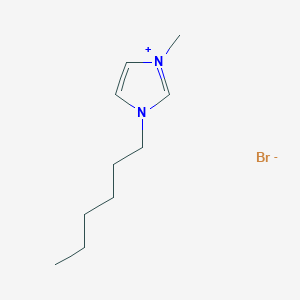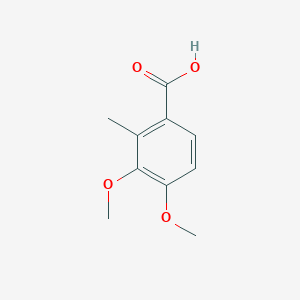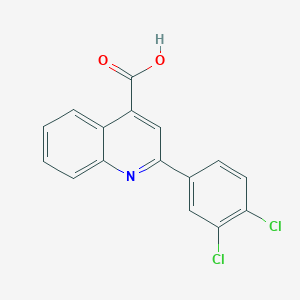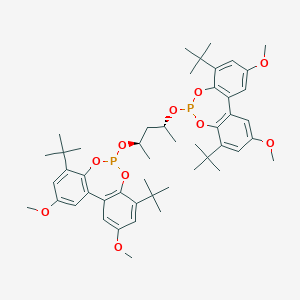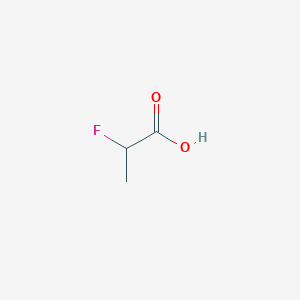
2-Fluoropropionic acid
説明
2-Fluoropropionic acid is a chemical compound with the formula C3H5FO2 . It is used in the medical field for diagnostic purposes. It is labeled with 18F and is used as an imaging agent for detecting prostate cancer in humans . It is also used to prepare 2-fluoro fatty acids, compounds that exhibit antifungal properties .
Molecular Structure Analysis
The molecular structure of 2-Fluoropropionic acid includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 10 bonds. There are 5 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 carboxylic acid (aliphatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis
2-Fluoropropionic acid is a colorless liquid with a boiling point of 158.9±10.0 °C at 760 mmHg . It has a density of 1.181 g/mL at 25 °C . The compound has a molecular weight of 92.07 . It is a weak acid with a pKa of 3.49 . 2-Fluoropropionic acid is highly reactive and can react with a variety of reagents to form various derivatives .科学的研究の応用
Synthesis of Organic Compounds
2-Fluoropropionic acid serves as a crucial component in the synthesis of various organic compounds . It is used as a precursor for the production of other useful chemicals such as 2-Fluoropropionyl chloride, 2-Fluoropropionamide, and 2-Fluoropropionitrile .
Production of Pesticides
The acid finds extensive application in the production of pesticides . The fluorine atom in the compound imparts unique properties that make it effective in pest control.
Production of Dyes
2-Fluoropropionic acid is also used in the production of dyes . The presence of the fluorine atom can influence the color and other properties of the dye.
Medical Applications
The compound has potential uses in medical applications, including cancer treatment and gene therapy . However, more research is needed to fully understand and utilize these properties.
Diagnostic Purposes
2-Fluoropropionic acid is used in the medical field for diagnostic purposes . It is labeled with 18F and is used as an imaging agent for detecting prostate cancer in humans .
Antifungal Properties
The compound is used to prepare 2-fluoro fatty acids, which exhibit antifungal properties . This makes it useful in the development of antifungal drugs.
Safety and Hazards
作用機序
Target of Action
2-Fluoropropionic acid is primarily used in the medical field for diagnostic purposes . It is labeled with 18F and is used as an imaging agent for detecting prostate cancer in humans . The primary targets of 2-Fluoropropionic acid are the cancer cells where it helps in the detection and diagnosis of the disease .
Mode of Action
It is known that the compound interacts with its targets (cancer cells) and helps in their detection . The interaction of 2-Fluoropropionic acid with its targets results in changes that allow for the detection of prostate cancer .
Biochemical Pathways
The precise biochemical pathways and cellular entities targeted by 2-Fluoropropionic acid have yet to be elucidated . Uptake of 2-fluoropropionic acid appears to correlate with fatty acid synthase (fasn) expression . FASN is the rate-limiting enzyme in the process of de novo fatty acid synthesis, a process that is elevated in multiple cancers .
Pharmacokinetics
It is known that the compound has good in vivo stability . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability are areas of ongoing research .
Result of Action
The molecular and cellular effects of 2-Fluoropropionic acid’s action primarily involve its role in the detection of prostate cancer . The compound interacts with cancer cells, resulting in changes that allow for the detection and diagnosis of the disease . Additionally, it is used to prepare 2-fluoro fatty acids, compounds that exhibit antifungal properties .
Action Environment
It is known that the compound is a colorless liquid with a boiling point of 131-133°c at 760 mmhg and a density of 1191 g/mL at 25°C . These properties may influence how the compound interacts with its environment and subsequently, its action and efficacy .
特性
IUPAC Name |
2-fluoropropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5FO2/c1-2(4)3(5)6/h2H,1H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZPFTCEXIGSHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80292648 | |
| Record name | 2-Fluoropropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80292648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoropropionic acid | |
CAS RN |
6087-13-4 | |
| Record name | 6087-13-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84352 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Fluoropropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80292648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoropropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



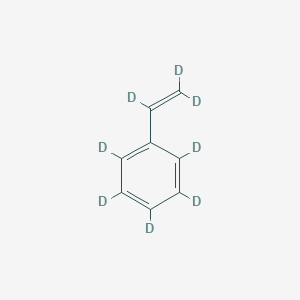

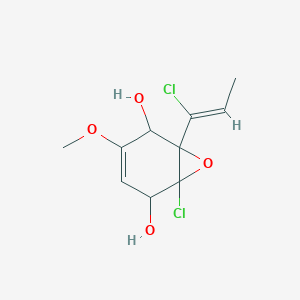

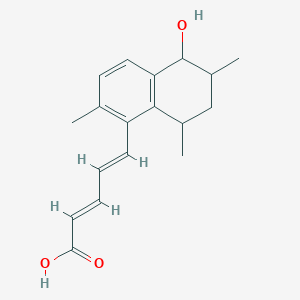
![Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B127064.png)

